1-(2-Bromo-5-methylbenzyl)piperidine
Overview
Description
1-(2-Bromo-5-methylbenzyl)piperidine is an organic compound with the molecular formula C13H18BrN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound features a bromine atom and a methyl group attached to a benzyl moiety, which is further connected to a piperidine ring. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Scientific Research Applications
1-(2-Bromo-5-methylbenzyl)piperidine finds applications in various fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
While the mechanism of action for 1-(2-Bromo-5-methylbenzyl)piperidine specifically is not available, piperidine-based compounds have been found to exhibit various physiological activities. For instance, piperine, a piperidine alkaloid, has been found to have therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, and others .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .
Future Directions
Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds. Compounds with piperidine moiety show a wide variety of biologic activities . Piperidine is a vital fundament in the production of drugs . This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents . Therefore, the future directions of 1-(2-Bromo-5-methylbenzyl)piperidine could be in these areas.
Preparation Methods
The synthesis of 1-(2-Bromo-5-methylbenzyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-methylbenzyl chloride and piperidine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2-bromo-5-methylbenzyl chloride is reacted with piperidine in an appropriate solvent, such as dichloromethane or toluene, at elevated temperatures to yield this compound
Industrial production methods may involve continuous flow reactions and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-(2-Bromo-5-methylbenzyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-(2-Bromo-5-methylbenzyl)piperidine can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the bromine and methyl groups.
1-Benzylpiperidine: Similar structure but without the bromine atom.
2-Bromo-5-methylbenzylamine: Similar structure but with an amine group instead of the piperidine ring.
The presence of the bromine atom and the piperidine ring in this compound imparts unique reactivity and biological activity compared to these similar compounds .
Properties
IUPAC Name |
1-[(2-bromo-5-methylphenyl)methyl]piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-11-5-6-13(14)12(9-11)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUQBEQGJMZJPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CN2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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